molecular formula C11H10Cl2O3 B8343372 2-(3,4-Dichloro-phenyl)-4-oxo-butyric acid methyl ester

2-(3,4-Dichloro-phenyl)-4-oxo-butyric acid methyl ester

Cat. No.: B8343372
M. Wt: 261.10 g/mol
InChI Key: LRSSGTJGCNFYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichloro-phenyl)-4-oxo-butyric acid methyl ester is a useful research compound. Its molecular formula is C11H10Cl2O3 and its molecular weight is 261.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-4-oxobutanoate

InChI

InChI=1S/C11H10Cl2O3/c1-16-11(15)8(4-5-14)7-2-3-9(12)10(13)6-7/h2-3,5-6,8H,4H2,1H3

InChI Key

LRSSGTJGCNFYBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 25 g (114 mmol) (3,4-dichloro-phenyl)-acetic acid methyl ester (commercially available), 5.7 g (131 mmol) NaH (55%) and 23.1 g (137 mmol) bromoacetaldehyde dimethylacetal in 80 mL DMF was stirred at room temperature for 3 h. The mixture was poured onto ice/water and extracted with ethyl acetate. The combined organic phases were washed with NaCl aq., dried with Na2SO4 and evaporated to dryness. The residue was dissolved in 250 mL THF and treated with 300 mL 1N HCl at room temperature for 20 h. Water was added and the mixture was extracted with ethyl acetate. The combined organic phases were washed with NaCl aq., dried with Na2SO4, evaporated to dryness and subjected to column chromatography on silica eluting with a gradient formed from heptane and ethyl acetate. The product containing fractions were evaporated to yield 9.7 g (32%) of the title compound as light yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
32%

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